methyl 2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
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Overview
Description
Methyl 2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by a fused pyrrole and pyridine ring system, which imparts unique chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylpyridine with an appropriate acylating agent, followed by cyclization to form the pyrrolopyridine core. The final step involves esterification to introduce the methyl carboxylate group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyrrolopyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include N-oxides, dihydropyrrolopyridine derivatives, and substituted pyrrolopyridines .
Scientific Research Applications
Methyl 2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
Mechanism of Action
The mechanism of action of methyl 2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The compound may also interfere with cellular signaling pathways, leading to changes in cell behavior. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate
- Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate
- Methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Uniqueness
Methyl 2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is unique due to the position of the methyl and carboxylate groups, which influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in binding affinity, selectivity, and overall efficacy in various applications .
Properties
Molecular Formula |
C10H10N2O2 |
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Molecular Weight |
190.20 g/mol |
IUPAC Name |
methyl 2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C10H10N2O2/c1-6-3-7-4-8(10(13)14-2)5-11-9(7)12-6/h3-5H,1-2H3,(H,11,12) |
InChI Key |
HUNPVPCNPFCBDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=CN=C2N1)C(=O)OC |
Origin of Product |
United States |
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